molecular formula C61H81N15O22S6 B1574730 Acylated Linaclotide

Acylated Linaclotide

Cat. No. B1574730
M. Wt: 1568.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linaclotide is a 14-amino acid peptide indicated for the treatment of adults with CC and IBS-C;  agonist of guanylate cyclase C

Scientific Research Applications

Molecular Structure and Stability

Linaclotide, a first-in-class, orally administered 14-amino acid peptide, has a molecular structure stabilized by three intramolecular disulfide bridges. It exhibits high affinity and pH-independent binding to guanylate cyclase C receptors. Linaclotide is stable after exposure to simulated gastric fluid and is resistant to hydrolysis by pepsin, ensuring its integrity in the gastric environment. Its very low oral bioavailability (0.1%) suggests localized action in the gastrointestinal tract, with minimal systemic exposure (Busby et al., 2010).

Mechanism of Action and Pharmacological Effects

Linaclotide is a potent and selective guanylate cyclase C agonist. Its pharmacological effects, evidenced by increased fluid secretion and accelerated gastrointestinal transit, are confined to the gastrointestinal tract. The pharmacodynamic effects of linaclotide in rodent models of gastrointestinal function are mechanistically linked to the activation of intestinal guanylate cyclase C (GC-C). This activation leads to a significant increase in intracellular cyclic guanosine-3',5'-monophosphate (cGMP), which plays a crucial role in mediating the therapeutic effects of linaclotide. However, linaclotide is completely degraded after 30 minutes of incubation in jejunal fluid, highlighting its rapid metabolism in the intestinal environment (Bryant et al., 2010).

Gastrointestinal Stability and Activity Enhancement

Attempts to improve the gastrointestinal stability of linaclotide have led to the design and synthesis of linaclotide analogues. These analogues exhibit substantial improvements in gastrointestinal half-lives (over 8 hours compared to linaclotide's 48 minutes) while retaining low nanomolar concentration activity at the guanylate cyclase-C receptor. This advancement highlights the potential of developing gut-stable peptides for enhancing the therapeutic application of linaclotide in gastrointestinal disorders (Emidio et al., 2021).

Metabolism, Disposition, and Active Metabolite Contribution

In-depth analysis of linaclotide's metabolism, degradation, and disposition has revealed its stability in the stomach and conversion to an active metabolite, MM-419447, in the small intestine. Both linaclotide and MM-419447 are minimally absorbed after oral administration, with low systemic and portal vein concentrations observed in rats and humans. MM-419447, the predominant active peptide recovered in feces, exhibits high-affinity binding to T84 cells and induces significant accumulation of intracellular cGMP. Additionally, MM-419447 has shown to significantly increase fluid secretion in small intestinal loops and accelerate gastrointestinal transit in rat models, underlining its importance in contributing to linaclotide’s pharmacology (Busby et al., 2013).

properties

Product Name

Acylated Linaclotide

Molecular Formula

C61H81N15O22S6

Molecular Weight

1568.76

sequence

Ac–Cys1–Cys–Glu–Tyr–Cys–Cys–Asn–Pro–Ala–Cys–Thr–Gly–Cys–Tyr–OH

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.